molecular formula C12H20N2O4 B7166029 N-methyl-4-(2-methyloxolane-2-carbonyl)morpholine-2-carboxamide

N-methyl-4-(2-methyloxolane-2-carbonyl)morpholine-2-carboxamide

Cat. No.: B7166029
M. Wt: 256.30 g/mol
InChI Key: HIPSKGULQSCZFO-UHFFFAOYSA-N
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Description

N-methyl-4-(2-methyloxolane-2-carbonyl)morpholine-2-carboxamide is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Properties

IUPAC Name

N-methyl-4-(2-methyloxolane-2-carbonyl)morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-12(4-3-6-18-12)11(16)14-5-7-17-9(8-14)10(15)13-2/h9H,3-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPSKGULQSCZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=O)N2CCOC(C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(2-methyloxolane-2-carbonyl)morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride, under controlled conditions.

    Introduction of the Methyloxolane Moiety: The methyloxolane moiety can be introduced through a nucleophilic substitution reaction involving a suitable oxirane derivative and the morpholine ring.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the intermediate compound with a suitable amine derivative, such as methylamine, under appropriate conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(2-methyloxolane-2-carbonyl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, amines, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

N-methyl-4-(2-methyloxolane-2-carbonyl)morpholine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a potential therapeutic agent due to its unique chemical properties.

    Medicine: The compound is investigated for its potential use in drug development and as a pharmacological agent with specific biological activities.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-methyl-4-(2-methyloxolane-2-carbonyl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: The compound may bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Interaction with Receptors: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

N-methyl-4-(2-methyloxolane-2-carbonyl)morpholine-2-carboxamide can be compared with other similar compounds, such as:

    N-methylmorpholine: A simpler morpholine derivative with similar chemical properties but lacking the methyloxolane and carboxamide groups.

    4-(2-methyloxolane-2-carbonyl)morpholine: A compound with a similar structure but without the N-methyl group.

    Morpholine-2-carboxamide: A compound with a similar structure but lacking the methyloxolane moiety.

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